![molecular formula C20H22O4 B14246571 Bis[(4-ethylphenyl)methyl] ethanedioate CAS No. 256525-98-1](/img/structure/B14246571.png)
Bis[(4-ethylphenyl)methyl] ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-ethylphenyl)methyl] ethanedioate: is an organic compound with the molecular formula C20H22O4 It is a diester derived from ethanedioic acid (oxalic acid) and 4-ethylbenzyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-ethylphenyl)methyl] ethanedioate typically involves the esterification of ethanedioic acid with 4-ethylbenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[(4-ethylphenyl)methyl] ethanedioate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of bis[(4-ethylphenyl)methyl] ethanediol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of bis[(4-ethylphenyl)methyl] ethanediol.
Substitution: Formation of substituted esters or other derivatives.
Applications De Recherche Scientifique
Chemistry: Bis[(4-ethylphenyl)methyl] ethanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be utilized as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structural features make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used
Propriétés
Numéro CAS |
256525-98-1 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
bis[(4-ethylphenyl)methyl] oxalate |
InChI |
InChI=1S/C20H22O4/c1-3-15-5-9-17(10-6-15)13-23-19(21)20(22)24-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
NNDPPWMMWXAKFT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


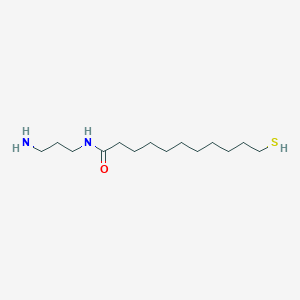
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
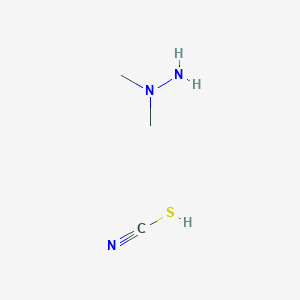
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
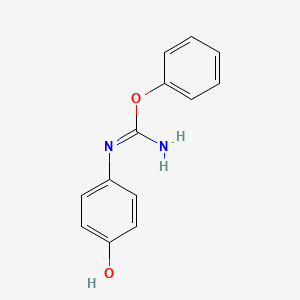
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
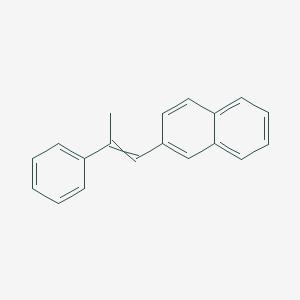
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)

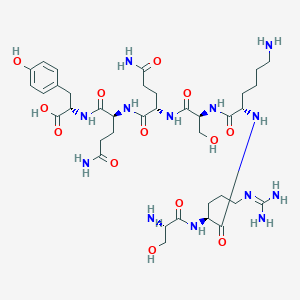
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)

